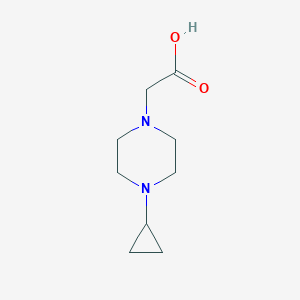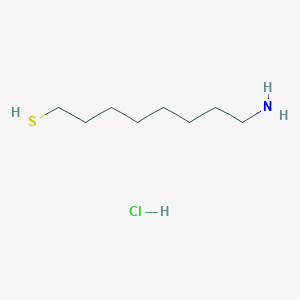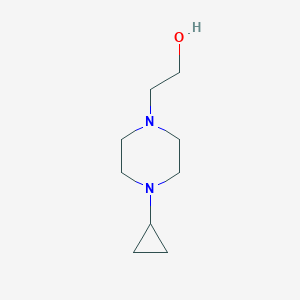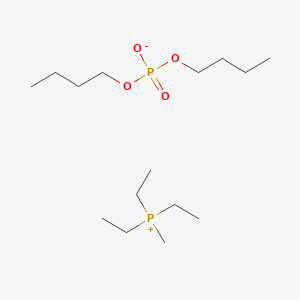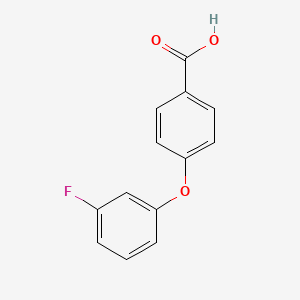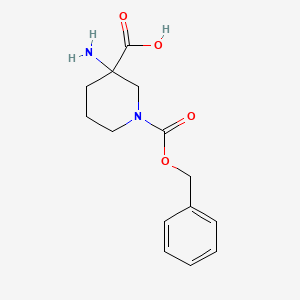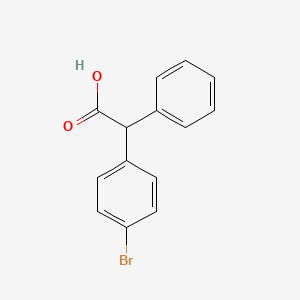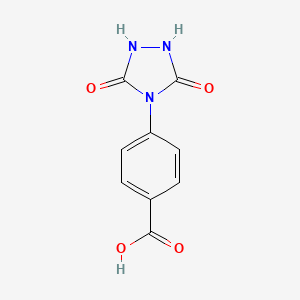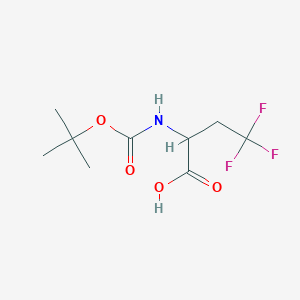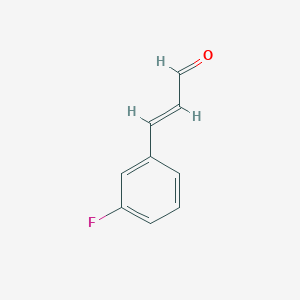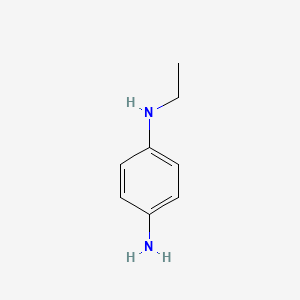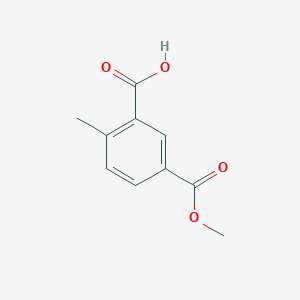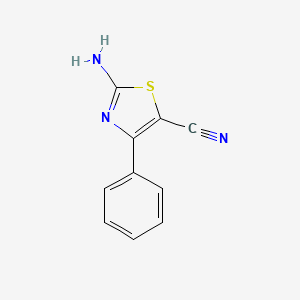
trans-2-Methylcyclopropanemethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans-2-Methylcyclopropanemethanol: is an organic compound with the molecular formula C5H10O . It is a derivative of cyclopropane, featuring a methyl group and a hydroxymethyl group attached to the cyclopropane ring. This compound is known for its unique structural properties and reactivity, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Trans-2-Methylcyclopropanemethanol can be synthesized through several methods. One common approach involves the cyclopropanation of alkenes using carbenes or carbenoids. For instance, the reaction of methylene with an alkene can produce cyclopropane derivatives . Another method involves the reduction of 2-Methylcyclopropanecarboxylic acid .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of cyclopropane synthesis and reduction reactions are applicable. Industrial production would likely involve optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Trans-2-Methylcyclopropanemethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can further modify the functional groups attached to the cyclopropane ring.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
Trans-2-Methylcyclopropanemethanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and cyclopropane derivatives.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its effects on biological systems.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which trans-2-Methylcyclopropanemethanol exerts its effects involves its interaction with various molecular targets. The compound’s hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity. The cyclopropane ring’s strained nature also contributes to its unique chemical behavior .
Comparison with Similar Compounds
- 2-Methylcyclopropanecarboxylic acid
- 2-Phenylcyclopropane-1-carboxylic acid
- 4-Methylcyclohexanol
Comparison: Trans-2-Methylcyclopropanemethanol is unique due to its specific structural features, such as the presence of both a methyl group and a hydroxymethyl group on the cyclopropane ring. This combination of functional groups imparts distinct reactivity and properties compared to similar compounds .
Properties
CAS No. |
21003-36-1 |
|---|---|
Molecular Formula |
C5H10O |
Molecular Weight |
86.13 g/mol |
IUPAC Name |
[(1S,2R)-2-methylcyclopropyl]methanol |
InChI |
InChI=1S/C5H10O/c1-4-2-5(4)3-6/h4-6H,2-3H2,1H3/t4-,5-/m1/s1 |
InChI Key |
SHEINYPABNPRPM-RFZPGFLSSA-N |
SMILES |
CC1CC1CO |
Isomeric SMILES |
C[C@@H]1C[C@@H]1CO |
Canonical SMILES |
CC1CC1CO |
Pictograms |
Flammable |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


